molecular formula C12H12N4O B15162573 Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl- CAS No. 188738-93-4

Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl-

Cat. No.: B15162573
CAS No.: 188738-93-4
M. Wt: 228.25 g/mol
InChI Key: NJXJISWPGNGATI-UHFFFAOYSA-N
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Description

Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl-: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two pyridinyl groups attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- typically involves the reaction of 6-methyl-2-pyridinylamine with 3-pyridinylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Urea, N-(6-methyl-2-pyridinyl)-N’-phenyl-
  • Urea, N,N’-bis(6-methyl-2-pyridinyl)
  • N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide

Comparison: Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- is unique due to the presence of two distinct pyridinyl groups, which can confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

188738-93-4

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)-3-pyridin-3-ylurea

InChI

InChI=1S/C12H12N4O/c1-9-4-2-6-11(14-9)16-12(17)15-10-5-3-7-13-8-10/h2-8H,1H3,(H2,14,15,16,17)

InChI Key

NJXJISWPGNGATI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CN=CC=C2

Origin of Product

United States

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